molecular formula C₁₆H₉D₃F₃IN₂O₅ B1153193 PD-325901-d3 3-Caboxylic Acid

PD-325901-d3 3-Caboxylic Acid

Cat. No.: B1153193
M. Wt: 499.2
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing PD-325901-d3 3-Carboxylic Acid as a Research Tool and Metabolite

PD-325901-d3 3-Carboxylic Acid is the deuterated form of a metabolite of the drug mirdametinib, also known by its investigational name, PD-0325901. In essence, it is a modified version of a substance that the body produces as it processes mirdametinib. The "d3" in its name signifies that three hydrogen atoms in its chemical structure have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.

The primary role of PD-325901-d3 3-Carboxylic Acid is to serve as an internal standard in analytical studies. clearsynth.com Internal standards are crucial for ensuring the accuracy and precision of quantitative analyses, particularly in complex biological samples. clearsynth.com By adding a known quantity of the deuterated standard to a sample, researchers can accurately measure the concentration of the non-deuterated metabolite. This is especially important in techniques like mass spectrometry, where it helps to correct for variations that can occur during sample preparation and analysis. clearsynth.comscioninstruments.com

Overview of the Parent Compound, PD-0325901 (Mirdametinib), in Preclinical Studies

Mirdametinib (PD-0325901) is a highly selective and potent inhibitor of MEK1 and MEK2, which are key protein kinases in the MAPK signaling pathway. drugbank.comaap.org This pathway plays a crucial role in regulating cell growth and survival, and its dysregulation is implicated in various cancers. drugbank.comascopubs.org

Preclinical studies have demonstrated the antitumor activity of mirdametinib in a variety of human tumor xenograft models. selleckchem.com Notably, research in a mouse model of Neurofibromatosis type 1 (NF1), a genetic disorder that causes tumors to grow on nerves, showed that mirdametinib could shrink neurofibromas. nih.gov In these studies, the drug was found to inhibit the phosphorylation of ERK, a downstream target of MEK, and reduce tumor volume. aap.orgnih.gov Further preclinical investigations have explored its potential in treating other conditions like pediatric low-grade glioma and head and neck squamous cell carcinoma. nih.govnih.gov Mirdametinib has also been noted for its ability to penetrate the blood-brain barrier in preclinical models, a significant property for treating brain tumors. nih.govoup.com

The metabolism of mirdametinib involves processes such as glucuronidation and oxidation. drugbank.comaap.org It is primarily excreted through urine (68%) and feces (27%). drugbank.comaap.org

Rationale for Deuterium Labeling in Metabolic and Pharmacokinetic Investigations

The use of deuterium-labeled compounds, like PD-325901-d3 3-Carboxylic Acid, is a well-established strategy in pharmaceutical research for several reasons. simsonpharma.com

Internal Standards for Bioanalysis: As previously mentioned, stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. scioninstruments.comnih.gov Because they are chemically almost identical to the analyte of interest, they behave similarly during extraction, chromatography, and ionization, which helps to minimize analytical errors and improve data reliability. scioninstruments.comscispace.com

Tracing Metabolic Pathways: Deuterium labeling allows researchers to track the metabolic fate of a drug in the body. simsonpharma.comsymeres.com By following the deuterated compound, scientists can identify and quantify its various metabolites, providing a clearer picture of how the drug is absorbed, distributed, metabolized, and excreted (ADME).

Kinetic Isotope Effect: The bond between deuterium and carbon is stronger than the bond between hydrogen and carbon. This can sometimes lead to a slower rate of metabolic reactions that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect. symeres.com By strategically placing deuterium atoms at sites of metabolic activity, researchers can modulate a drug's metabolic profile, potentially leading to improved pharmacokinetic properties. nih.govresearchgate.netnih.gov

Properties

Molecular Formula

C₁₆H₉D₃F₃IN₂O₅

Molecular Weight

499.2

Origin of Product

United States

Synthetic Strategies and Chemical Characterization of Labeled Metabolites

Approaches for Deuterium (B1214612) Incorporation into Drug Metabolites

The introduction of deuterium into drug metabolites can be achieved through various chemical and biological methods. These approaches are selected based on the desired position of the label, the stability of the deuterium atoms, and the complexity of the target molecule.

One common strategy is chemical synthesis , where deuterium atoms are incorporated during the synthetic route of the metabolite. This can be accomplished through several reactions:

Reductive deuteration: This involves the use of deuterium gas (D2) or deuterium-donating reagents, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4), to reduce a suitable precursor. For example, a double bond or a carbonyl group can be reduced to introduce deuterium atoms.

Dehalogenation with deuterium: A halogenated precursor can be treated with a deuterium source, such as deuterium gas in the presence of a catalyst (e.g., palladium on carbon), to replace the halogen atom with a deuterium atom.

Hydrogen-deuterium exchange: This method involves the exchange of hydrogen atoms for deuterium atoms in the presence of a deuterium source, often catalyzed by an acid, base, or a metal catalyst. researchgate.net The reaction conditions can be controlled to achieve selective or widespread labeling.

Using deuterated building blocks: The synthesis can start from commercially available or custom-synthesized deuterated starting materials, which are then carried through the synthetic sequence to yield the final deuterated metabolite.

Another approach is biosynthesis , where deuterated precursors are introduced to a biological system, such as microorganisms or cell cultures, that are capable of metabolizing the precursor into the desired deuterated metabolite. The deuterated product is then isolated and purified from the biological matrix.

The choice of method depends on factors such as the position of the desired label. For PD-325901-d3 3-Carboxylic Acid, the "d3" designation suggests the incorporation of three deuterium atoms. The position of these atoms would dictate the most appropriate synthetic strategy.

Chemical Synthesis Pathways Leading to PD-325901-d3 3-Carboxylic Acid

The parent compound, PD-0325901, is a benzhydroxamate derivative. nih.gov The 3-carboxylic acid metabolite is likely formed in vivo through the hydrolysis of the hydroxamate ester and subsequent oxidation. A plausible retrosynthetic analysis of PD-325901-d3 3-Carboxylic Acid would involve the synthesis of a deuterated precursor to PD-325901, followed by chemical transformations to yield the target carboxylic acid.

A potential synthetic approach could involve the following key steps:

Synthesis of a deuterated aniline precursor: The synthesis would likely start with the preparation of a deuterated version of the 2-fluoro-4-iodoaniline moiety. The three deuterium atoms could be introduced at this stage through methods like acid-catalyzed hydrogen-deuterium exchange on the aromatic ring or by starting with a deuterated benzene derivative.

Coupling with a difluorobenzoic acid derivative: The deuterated aniline would then be coupled with a suitable 3,4-difluorobenzoic acid derivative.

Formation of the carboxylic acid: The final step would involve the conversion of a suitable functional group (e.g., an ester or an amide) to the carboxylic acid.

An alternative strategy could involve the late-stage introduction of deuterium. For instance, if the deuterium atoms are to be located on a specific part of the molecule that is amenable to hydrogen-deuterium exchange, the non-deuterated PD-325901 3-Carboxylic Acid could be synthesized first and then subjected to deuteration conditions.

Below is a table outlining a hypothetical synthetic pathway:

StepReactionReactantsReagents and ConditionsProduct
1Deuteration of Aniline Precursor2-fluoro-4-iodoanilineD2SO4, D2O, heat2-fluoro-4-iodoaniline-d3
2Amidation2-fluoro-4-iodoaniline-d3, 3,4-difluoro-2-nitrobenzoyl chloridePyridine, DCMN-(2-fluoro-4-iodophenyl-d3)-3,4-difluoro-2-nitrobenzamide
3Reduction of Nitro GroupN-(2-fluoro-4-iodophenyl-d3)-3,4-difluoro-2-nitrobenzamideFe, NH4Cl, EtOH/H2O, reflux2-amino-N-(2-fluoro-4-iodophenyl-d3)-3,4-difluorobenzamide
4Sandmeyer Reaction2-amino-N-(2-fluoro-4-iodophenyl-d3)-3,4-difluorobenzamide1. NaNO2, HBF4, H2O, 0°C; 2. CuCN, KCN2-cyano-N-(2-fluoro-4-iodophenyl-d3)-3,4-difluorobenzamide
5Hydrolysis of Nitrile2-cyano-N-(2-fluoro-4-iodophenyl-d3)-3,4-difluorobenzamideHCl (aq), heatPD-325901-d3 3-Carboxylic Acid

Methodologies for Structural Elucidation and Purity Assessment of Labeled Analogs

The structural confirmation and purity assessment of isotopically labeled compounds like PD-325901-d3 3-Carboxylic Acid are critical to ensure their suitability for use in metabolic studies. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS) is a primary tool for characterizing deuterated compounds.

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with HRMS is used to determine the accurate mass of the labeled compound, which confirms the incorporation of the deuterium atoms. nih.govresearchgate.net The mass difference between the labeled and unlabeled compound corresponds to the number of deuterium atoms incorporated.

Tandem Mass Spectrometry (MS/MS): By fragmenting the molecule, MS/MS can help to determine the location of the deuterium labels within the structure. The fragmentation pattern of the deuterated compound will show mass shifts in specific fragment ions, indicating which parts of the molecule contain the deuterium atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to separate the labeled compound from any impurities and to confirm its retention time. It is also crucial for assessing the chemical purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is also used to determine the position and extent of deuteration.

¹H NMR (Proton NMR): The absence or reduction in the intensity of signals in the ¹H NMR spectrum compared to the unlabeled compound confirms the replacement of protons with deuterium atoms at specific positions.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of the presence and location of the deuterium labels.

¹³C NMR (Carbon-13 NMR): The signals for carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift, which can help in assigning the location of the labels.

Purity Assessment involves determining both the chemical and isotopic purity of the compound.

Chemical Purity: This is typically assessed by LC-MS and NMR. The presence of any non-deuterated starting materials, reagents, or side products can be detected and quantified.

Isotopic Purity (or Isotopic Enrichment): This refers to the percentage of the compound that is deuterated to the desired level (in this case, d3). Mass spectrometry is the primary method for determining isotopic purity by analyzing the relative intensities of the mass peaks corresponding to the different isotopologues (d0, d1, d2, d3, etc.). nih.govresearchgate.net

The following table summarizes the analytical methods used for characterization:

Analytical TechniqueInformation Obtained
High-Resolution Mass Spectrometry (HRMS)Accurate mass, confirmation of deuterium incorporation
Tandem Mass Spectrometry (MS/MS)Location of deuterium labels
Liquid Chromatography-Mass Spectrometry (LC-MS)Chemical purity, retention time
¹H NMR SpectroscopyConfirmation of deuteration at specific positions
²H NMR SpectroscopyDirect detection and localization of deuterium
¹³C NMR SpectroscopyConfirmation of C-D bonds

Preclinical Metabolic Disposition of Pd 0325901 and the Formation of Its 3 Carboxylic Acid Metabolite

Identification of Biotransformation Pathways and Enzymes Involved in PD-0325901 Metabolism

The biotransformation of PD-0325901 involves several key metabolic pathways, leading to the formation of various metabolites. The primary routes of metabolism include Phase I oxidative reactions and Phase II conjugation reactions, as well as hydrolysis. These processes are mediated by a host of enzymes predominantly located in the liver.

Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of xenobiotics, facilitating their excretion from the body. nih.govwikipedia.org This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org While direct evidence detailing the specific UGT isoforms involved in PD-0325901 metabolism is not extensively published, the identification of glucuronide conjugates as metabolites suggests the importance of this pathway in its clearance. nih.gov

Oxidative pathways, typically mediated by the cytochrome P450 (CYP) superfamily of enzymes, represent a critical component of Phase I metabolism. dshs-koeln.de These reactions introduce or expose functional groups on the parent compound, preparing it for subsequent Phase II conjugation. The chemical structure of PD-0325901 presents several sites susceptible to oxidative modification. While specific CYP isozymes responsible for PD-0325901 oxidation have not been fully elucidated in the public domain, it is a common route of biotransformation for many small molecule drugs. dshs-koeln.de

A significant metabolic transformation of PD-0325901 is the formation of its 3-carboxylic acid metabolite. aacrjournals.org This conversion is indicative of hydrolysis, a reaction commonly catalyzed by carboxylesterases. These enzymes are abundant in the liver and are responsible for the hydrolysis of a wide range of ester- and amide-containing compounds. The formation of the carboxylic acid metabolite of PD-0325901 suggests that the parent compound, or a precursor, contains an ester moiety that is cleaved by carboxylesterases to yield the corresponding carboxylic acid. This metabolite has been observed to be pharmacologically inactive. nih.gov

In Vitro Metabolic Stability and Metabolite Profiling in Hepatic Systems

In vitro metabolic stability assays are fundamental tools in early drug discovery to predict the in vivo metabolic clearance of a compound. researchgate.net These assays typically utilize hepatic systems, such as liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. springernature.comcreative-bioarray.com

Liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in CYP and UGT enzymes. creative-bioarray.com Incubating PD-0325901 with liver microsomes in the presence of necessary cofactors allows for the determination of its intrinsic clearance by Phase I and some Phase II enzymes. Hepatocytes, being intact liver cells, provide a more comprehensive metabolic system as they contain a full complement of both Phase I and Phase II enzymes, as well as transporters. creative-bioarray.com Studies using hepatocytes can offer a more complete profile of the metabolites formed, including those from both oxidative and conjugative pathways.

Metabolite profiling in these hepatic systems is crucial for identifying the major and minor metabolites of PD-0325901. wuxiapptec.comnuvisan.com This process involves incubating the parent drug with the in vitro system and subsequently analyzing the reaction mixture using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net This allows for the detection and structural elucidation of the metabolites, providing valuable information on the biotransformation pathways.

Table 1: In Vitro Hepatic Systems for Metabolic Studies

In Vitro SystemKey FeaturesRelevant for PD-0325901 Metabolism
Liver Microsomes Rich in Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.Assessment of oxidative metabolism and glucuronidation.
Hepatocytes Intact liver cells containing a full complement of Phase I and Phase II metabolic enzymes and transporters.Provides a more comprehensive profile of PD-0325901 metabolites and their formation pathways.
S9 Fraction A mixture of microsomal and cytosolic fractions containing a broad range of metabolic enzymes.Can be used for a general assessment of metabolic stability.
Recombinant Enzymes Specific, individually expressed drug-metabolizing enzymes (e.g., specific CYPs or UGTs).Allows for the identification of the specific enzymes responsible for the metabolism of PD-0325901.

In Vivo Metabolic Fate and Metabolite Identification in Animal Models

In vivo studies in preclinical animal models are essential to understand the complete metabolic fate of a drug candidate in a whole organism. researchgate.net These studies provide a comprehensive picture of the absorption, distribution, metabolism, and excretion of the compound and its metabolites.

In studies conducted in rats, the systemic exposure to both PD-0325901 and its carboxylic acid metabolite has been characterized. nih.gov Following administration, the plasma area under the concentration-time curve (AUC) of the carboxylic acid metabolite was found to be a significant fraction of the parent compound's AUC, ranging from 18% to 40%. nih.gov This indicates that the formation of the carboxylic acid is a major metabolic pathway for PD-0325901 in this species.

Further preclinical studies in mice have also been conducted, although detailed public data on the full metabolite profile in this species is limited. nih.govnih.govresearchgate.netnih.govnih.gov The identification of metabolites in animal models typically involves the analysis of plasma, urine, and feces following the administration of the drug. researchgate.net This allows for the construction of a metabolic map and the determination of the primary routes of elimination.

Table 2: In Vivo Metabolic Findings for PD-0325901 in Rats

ParameterFindingReference
Primary Metabolite Identified Carboxylic acid metabolite nih.gov
Relative Exposure of Metabolite Plasma AUC of the carboxylic acid metabolite was 18-40% of the parent PD-0325901. nih.gov

Isotopic Tracer Methodologies for Metabolic Flux Analysis and Pathway Elucidation

Isotopic tracer methodologies are powerful techniques used to quantitatively track the flow of atoms through metabolic pathways, a field known as metabolic flux analysis. vanderbilt.eduresearchgate.netnih.gov These methods involve the use of stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), to label the drug molecule of interest. nih.gov

By administering the isotopically labeled PD-0325901 to an in vitro or in vivo system, researchers can trace the labeled atoms as they are incorporated into various metabolites. nih.govfrontiersin.orgsemanticscholar.org The distribution of the isotope label in the resulting metabolites can be precisely measured using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

This information allows for the detailed elucidation of the biotransformation pathways and the quantification of the flux, or rate, of metabolite formation through each pathway. vanderbilt.edu For instance, by using ¹³C-labeled PD-0325901, one could definitively trace the carbon backbone of the parent drug as it is converted to the 3-carboxylic acid metabolite and other downstream products. This approach provides a dynamic and quantitative understanding of the metabolic network involved in the disposition of PD-0325901. While specific isotopic tracer studies for PD-0325901 are not widely published, this methodology represents a gold standard for definitively mapping complex metabolic pathways. researchgate.net

Pharmacokinetic Characterization of Pd 325901 D3 3 Carboxylic Acid in Preclinical Models

Absorption, Distribution, and Excretion Kinetics of the Metabolite in Animal Studies

In preclinical studies with similar small molecule kinase inhibitors, metabolites are often formed in the liver and subsequently distributed throughout the body via systemic circulation. The physicochemical properties of the carboxylic acid metabolite, likely increased polarity compared to the parent drug, would influence its distribution into tissues and subsequent elimination pathways. Generally, more polar compounds have a more limited volume of distribution and are more readily excreted by the kidneys.

Studies on the excretion of the parent compound, PD-0325901, and its metabolites have indicated that renal and fecal routes are both important for elimination. For instance, in studies involving other MEK inhibitors, radioactivity from labeled compounds was recovered in both urine and feces, indicating clearance through both renal and biliary pathways. A study on the MEK inhibitor zapnometinib in rats showed that over 90% of the compound was excreted within 48 hours, primarily via feces frontiersin.org. While this is for a different MEK inhibitor, it provides a general framework for the likely excretion pathways for compounds of this class and their metabolites. The analysis of urine from subjects administered PD-0325901 allows for the calculation of the percentage of the dose recovered as both the parent drug and its metabolites aacrjournals.org.

Comparative Pharmacokinetics: Metabolite-to-Parent Exposure Ratios in Preclinical Settings

A critical aspect of understanding the potential impact of a metabolite is to determine its exposure relative to the parent drug. This is often expressed as the metabolite-to-parent exposure ratio, typically calculated from the area under the plasma concentration-time curve (AUC).

In a toxicokinetic evaluation of PD-0325901 in rats, the systemic exposure of the parent compound was found to be high, with good oral bioavailability. The study also provided valuable data on the exposure of its major carboxylic acid metabolite. The plasma AUC values for this metabolite were found to range from 18% to 40% of the parent compound, PD-0325901 nih.gov. This indicates that the carboxylic acid metabolite represents a significant portion of the total drug-related material circulating in the plasma of rats.

Table 1: Metabolite-to-Parent Exposure Ratios of PD-0325901 Carboxylic Acid Metabolite in Rats
Pharmacokinetic ParameterValueSpeciesReference
Metabolite-to-Parent Plasma AUC Ratio18% - 40%Rat nih.gov

This ratio is a key parameter in drug development, as regulatory guidelines often require safety testing for metabolites that are present at concentrations greater than 10% of the parent drug's exposure at steady state.

Application of Deuterated Metabolites in Preclinical Absolute Bioavailability Studies

The use of stable isotope-labeled compounds, such as deuterated metabolites, is a cornerstone of modern bioanalytical chemistry, particularly in pharmacokinetic studies. PD-325901-d3 3-Carboxylic Acid serves as an ideal internal standard for the quantification of the non-labeled carboxylic acid metabolite in biological matrices.

In preclinical absolute bioavailability studies, a known amount of the non-labeled drug is administered through a non-intravenous route (e.g., orally), and a different, known amount of the stable isotope-labeled drug is administered intravenously. By measuring the concentrations of both the labeled and non-labeled drug in the plasma over time, the absolute bioavailability (the fraction of the orally administered drug that reaches systemic circulation) can be precisely determined.

The use of a deuterated internal standard for a metabolite allows for highly accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte of interest and has nearly identical chemical and physical properties, but a different mass. This allows it to be distinguished by the mass spectrometer, effectively correcting for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the instrument's response. The reliability of this approach has been demonstrated in numerous bioequivalence and pharmacokinetic studies researchgate.netnih.gov. The synthesis of deuterated metabolites has been successfully applied as internal standards for the quantification of various metabolites in biological samples mdpi.com.

Pharmacokinetic-Pharmacodynamic Relationship Modeling for Metabolites in Preclinical Contexts

For MEK inhibitors like PD-0325901, a common pharmacodynamic biomarker is the inhibition of phosphorylated ERK (pERK) in tumor or surrogate tissues. Preclinical PK-PD models for MEK inhibitors have been developed to link plasma and tumor concentrations of the drug to the extent and duration of pERK inhibition researchgate.netnih.gov. These models are crucial for predicting active doses and schedules in humans .

Advanced Analytical Techniques for Quantification of Pd 325901 D3 3 Carboxylic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone analytical technique for quantifying known materials and identifying unknown compounds within a sample. premierbiosoft.com Its high sensitivity and selectivity make it the preferred method for the bioanalysis of drugs and their metabolites. scispace.com The development of a new LC-MS/MS method for a compound like PD-325901-d3 3-Carboxylic Acid involves creating a comprehensive and reliable process, often including pre-column derivatization to enhance detection. researchgate.net

Method validation is a critical step to ensure the reliability and robustness of the analytical procedure. clearsynth.com This process typically assesses several key parameters, including linearity, accuracy, precision, limit of quantification (LOQ), and recovery. For instance, a validated method for immunosuppressants using deuterated internal standards demonstrated excellent linearity (r² > 0.997), intra-assay precision with a coefficient of variation (CV) of 0.9 - 14.7%, and inter-assay precision (CV of 2.5 - 12.5%). nih.gov Similarly, a method for keto acids showed good reproducibility (CVs of 1.1–4.7%) and recovery rates (96–109%). researchgate.net

Below is a table representing typical validation parameters for an LC-MS/MS method tailored for metabolite quantification.

ParameterTypical Acceptance CriteriaExample Value
Linearity (r²) ≥ 0.99> 0.997
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.01–0.25 μM
Intra-Assay Precision (CV%) < 15% (< 20% at LOQ)1.1% - 4.7%
Inter-Assay Precision (CV%) < 15% (< 20% at LOQ)2.5% - 12.5%
Accuracy (% Recovery) 85% - 115% (80% - 120% at LOQ)96% - 109%

The primary goal of chromatographic separation is to achieve a high resolution between the analyte of interest and other components in the sample within the shortest possible time. researchgate.net Optimizing the separation of metabolites from complex samples is crucial for reducing matrix effects that arise from the co-elution of multiple species. nih.gov

Several factors are adjusted to achieve optimal separation, including the choice of stationary phase (the column), the composition of the mobile phase, the flow rate, and the column temperature. researchgate.net For polar compounds like carboxylic acids, which are often poorly retained on standard reversed-phase (RP) columns, derivatization can be employed to decrease polarity and improve separation. nih.govnih.gov Techniques such as using different column chemistries in series can also enhance selectivity for complex mixtures. unige.ch The result of an optimization process is highly dependent on the selected criteria, which must be defined based on the specific objectives of the separation. nih.gov

The following table illustrates key parameters that are typically adjusted during the optimization of chromatographic separation.

ParameterDescriptionCommon Options/Settings
Stationary Phase (Column) The medium through which the sample passes. The choice depends on analyte polarity.C18, Phenyl-Hexyl, HILIC, Anion Exchange
Mobile Phase The solvent that carries the sample through the column.Acetonitrile, Methanol, Water with modifiers (e.g., formic acid, ammonium (B1175870) acetate)
Elution Mode The method of passing the mobile phase through the column.Isocratic (constant composition) or Gradient (varying composition)
Flow Rate The speed at which the mobile phase moves through the column.0.2 - 1.0 mL/min for standard HPLC/UHPLC
Column Temperature Affects viscosity of the mobile phase and interaction with the stationary phase.25°C - 40°C

Mass spectrometry (MS) operates by converting sample molecules into gas-phase ions and then separating them based on their mass-to-charge ratio (m/z). premierbiosoft.comdanaher.com The process involves three main components: an ion source, a mass analyzer, and a detector. premierbiosoft.com The detector measures the abundance of each ion, generating a mass spectrum that plots ion abundance against the m/z ratio. danaher.com

For quantification, tandem mass spectrometry (MS/MS) is often used in a mode called Multiple Reaction Monitoring (MRM). In this technique, a specific parent ion (precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific fragment ion (product ion) is selected in the second mass analyzer and measured by the detector. This process is highly selective and significantly reduces background noise. researchgate.net

When quantifying a target analyte, a deuterated analog like PD-325901-d3 3-Carboxylic Acid is used as an internal standard. Deuterium (B1214612) (D) is a stable isotope of hydrogen with a higher mass. clearsynth.com This mass difference allows the mass spectrometer to distinguish between the analyte and its deuterated internal standard, even if they co-elute from the chromatography column. clearsynth.comaptochem.com Quantification is achieved by calculating the ratio of the analyte's signal response to the known concentration of the deuterated internal standard, which corrects for variations during sample processing and analysis. clearsynth.com

Role of Deuterated Internal Standards in Bioanalytical Methodologies

The use of a stable isotope-labeled (SIL) internal standard, particularly a deuterated one, is considered the gold standard in quantitative bioanalysis using LC-MS/MS. scispace.comaptochem.com An ideal internal standard co-elutes with the analyte and exhibits the same behavior during sample extraction, chromatography, and ionization. aptochem.com Because deuterated standards are chemically almost identical to the analyte, they are the best choice to compensate for analytical variability. aptochem.comscioninstruments.com

The primary roles of deuterated internal standards include:

Correction for Matrix Effects : Biological matrices like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of the analyte, either suppressing or enhancing its signal. kcasbio.combioanalysis-zone.com A co-eluting deuterated standard experiences the same matrix effects as the analyte, allowing the ratio of their signals to remain constant, thus ensuring accurate quantification. clearsynth.comkcasbio.com

Compensation for Sample Preparation Variability : Losses can occur during sample extraction, evaporation, and reconstitution steps. scioninstruments.com Since the deuterated standard is added at the beginning of the process, it experiences the same losses as the analyte, normalizing the final measurement. mdpi.com

Improving Method Robustness and Accuracy : By correcting for variations in injection volume and instrument response, deuterated standards make the analytical method more robust and reliable. clearsynth.com This leads to higher precision and accuracy in the final concentration determination. clearsynth.com The use of SIL internal standards can significantly cut down on method development time and reduce the likelihood of costly assay failures during validation. kcasbio.com

Challenges and Innovations in Metabolite Quantification in Complex Biological Matrices

Quantifying endogenous metabolites in complex biological matrices presents several analytical challenges. nih.gov These matrices contain a vast number of compounds with diverse physical properties, which can interfere with the accurate measurement of the target analyte. nih.govmdpi.com

Key Challenges:

Matrix Effects : As mentioned, ion suppression or enhancement is a major issue in LC-MS/MS, potentially leading to inaccurate results. bioanalysis-zone.com The variability of plasma due to diet and individual differences can dramatically affect the MS response. kcasbio.com

Analyte Stability : Metabolites can be reactive and may degrade or interconvert during sample collection, storage, and preparation. nih.gov This necessitates careful handling and sometimes the use of preservatives. nih.gov

Structural Diversity and Isomers : The vast structural diversity of metabolites makes it impossible for a single analytical method to measure them all. nih.gov Isomeric compounds, which have the same mass, are particularly challenging to differentiate and require effective chromatographic separation or tandem MS fragmentation. nih.gov

Wide Concentration Range : Metabolites exist over a very broad range of concentrations, requiring analytical methods with a wide dynamic range and high sensitivity to detect low-abundance species. nih.gov

Innovations to Overcome Challenges:

Advanced Sample Preparation : Modern microextraction techniques are being developed to improve the pre-concentration of analytes and remove interfering endogenous chemicals from biological samples. mdpi.com

Chemical Derivatization : For compounds that are difficult to analyze directly due to poor chromatographic retention or ionization efficiency, chemical derivatization is a powerful strategy. By adding a chemical tag to the analyte, properties like polarity can be altered to improve separation, and ionizable groups can be introduced to enhance MS sensitivity significantly. nih.govnih.gov For example, derivatization of carboxylic acids can reverse their polarity, leading to much better detection in positive ionization mode.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides very high mass accuracy, which helps in the identification of unknown metabolites and can aid in distinguishing between compounds with very similar masses. nih.gov

Preclinical Pharmacological Activity and Biological Implications of the 3 Carboxylic Acid Metabolite

Assessment of In Vitro Biological Activity and Target Modulation by PD-0315209 (non-d3)

In biochemical assays using purified enzymes, the carboxylic acid metabolite, PD-0315209, demonstrated comparable efficacy to its parent compound, PD-325901, when tested against MEK1. aacrjournals.org This suggests that the structural modification to the carboxylic acid does not inherently abolish its ability to interact with the purified, isolated target enzyme.

However, a significant divergence in activity is observed when moving from a purified enzyme system to a cellular context. In tumor cell-based assays, PD-0315209 was found to be substantially less effective than PD-325901 at inhibiting the phosphorylation of ERK, a direct downstream substrate of MEK. aacrjournals.org This discrepancy between biochemical and cell-based assays is a critical finding, indicating that while the metabolite can inhibit the enzyme in a clean system, its ability to engage the target within a living cell is markedly diminished.

Assay TypeTargetPD-325901 ActivityPD-0315209 (Metabolite) ActivitySource
Biochemical AssayPurified MEK1Potent InhibitionComparable to Parent Compound aacrjournals.org
Cellular AssayERK Phosphorylation in Tumor CellsPotent InhibitionSignificantly Less Effective aacrjournals.org

In Vivo Pharmacodynamic Evaluation of Metabolite Effects in Animal Models

The reduced cellular activity of the carboxylic acid metabolite observed in vitro is mirrored in in vivo animal models. aacrjournals.org Studies in rats have designated this metabolite as "pharmacologically inactive," noting that its plasma area under the concentration-time curve (AUC) values were significant, ranging from 18% to 40% of the parent PD-325901. nih.gov Despite this systemic exposure, the metabolite is not believed to contribute meaningfully to the on-target pharmacodynamic effects of the parent drug.

Mechanistic Insights into the Reduced Pharmacological Activity of the Metabolite Compared to the Parent Compound

The key difference between the potent parent drug, PD-325901, and its largely inactive carboxylic acid metabolite lies in their cellular activity rather than their direct enzyme-binding capability. aacrjournals.org The addition of a carboxylic acid group significantly increases the polarity of the molecule. This change in physicochemical properties is a likely primary reason for the reduced pharmacological activity in cellular and in vivo settings. Increased polarity can severely limit a compound's ability to passively diffuse across the lipid bilayer of cell membranes to reach its intracellular target, MEK.

Therefore, while PD-0315209 may retain the necessary structural shape to fit into the MEK enzyme's binding pocket, its poor cell permeability prevents it from reaching the target in sufficient concentrations within an intact cell or organism. aacrjournals.org This contrasts sharply with the parent compound, which is designed for better oral bioavailability and cell penetration. aacrjournals.orgnih.gov

Contribution of Metabolites to Overall Preclinical Pharmacological Profiles or Off-Target Interactions

There is no specific evidence to suggest that the PD-0315209 metabolite engages in significant off-target interactions. Research into the off-target effects of MEK inhibitors has generally focused on the parent compounds. nih.govnih.gov While some MEK inhibitors are known to have off-target effects, such as interfering with calcium homeostasis, PD-325901 has been noted for its specificity compared to earlier generation inhibitors. nih.govresearchgate.net The current body of preclinical data attributes the observed pharmacological and toxicological effects of PD-325901 administration to the parent compound itself, not its major carboxylic acid metabolite. aacrjournals.orgnih.gov

The Role of Pd 325901 D3 3 Carboxylic Acid in Mechanistic and Translational Research

Utility in Understanding Drug-Drug Interactions (DDIs) at the Metabolic Level in Preclinical Models

The potential for a new drug to interact with other medications is a significant safety concern. Many of these drug-drug interactions (DDIs) occur at the level of metabolism, often involving the cytochrome P450 (CYP) family of enzymes or various drug transporters. researchgate.netfda.govnih.gov Investigating a drug's potential to be a victim or perpetrator of these interactions is a cornerstone of preclinical safety assessment. nih.govsolvobiotech.com

The metabolism of the parent drug, PD-0325901, involves processes like glucuronidation and oxidation, mediated by UGT and carboxylesterase enzymes, leading to the formation of metabolites including the 3-Carboxylic Acid (PD-0315209). drugbank.comaap.org To determine if co-administered drugs inhibit or induce the metabolic pathways responsible for producing this metabolite, researchers must accurately measure its concentration in preclinical models, such as in vitro human liver microsomes or in vivo plasma samples from animal studies.

This is where the role of PD-325901-d3 3-Carboxylic Acid becomes critical. As a stable isotope-labeled internal standard, it is added in a known quantity to biological samples before analysis. wuxiapptec.comscioninstruments.com Because it is nearly identical chemically to the actual metabolite, it behaves similarly during sample extraction and analysis but is distinguishable by its mass in a mass spectrometer. scioninstruments.comresearchgate.net This allows it to correct for variations in sample processing and analytical response, enabling precise quantification of the PD-0325901 3-Carboxylic Acid metabolite. This accurate data is essential for determining key DDI parameters, such as the inhibition constant (Kᵢ), and for predicting the clinical risk of DDIs. nih.gov

Research QuestionPreclinical ModelMeasured AnalyteRole of PD-325901-d3 3-Carboxylic Acid
Does Drug X inhibit the metabolism of PD-0325901?Human Liver MicrosomesPD-0325901 3-Carboxylic Acid (PD-0315209)Enables accurate quantification of metabolite formation to calculate inhibition parameters (e.g., IC₅₀, Kᵢ).
Does Drug Y induce the enzymes that metabolize PD-0325901?Hepatocyte CulturesPD-0325901 3-Carboxylic Acid (PD-0315209)Provides reliable measurement of increased metabolite production following enzyme induction.
How does co-administration affect PD-0325901 metabolite levels in vivo?Rat or Mouse PlasmaPD-0325901 3-Carboxylic Acid (PD-0315209)Serves as an internal standard for LC-MS analysis to ensure precise pharmacokinetic data of the metabolite.

Application in Biomarker Discovery and Validation for Preclinical Studies

Biomarkers are essential tools in drug development, providing measurable indicators of a drug's effect, a patient's response, or disease progression. ijbs.com In preclinical research, biomarkers are used to demonstrate that a drug is engaging its target and to understand its biological effects before moving into human trials. The parent drug, PD-0325901, has been used in preclinical studies to explore biomarkers related to its mechanism of action, such as the inhibition of phosphorylated ERK (pERK). nih.govnih.gov

Beyond target engagement markers, drug metabolites themselves can serve as valuable biomarkers. The concentration of a major metabolite like PD-0325901 3-Carboxylic Acid can be a direct indicator of drug exposure and metabolic activity. In preclinical toxicology or efficacy studies, quantifying this metabolite can provide crucial links between exposure, pharmacodynamic response, and outcomes. nih.gov For instance, correlating metabolite levels with efficacy or toxicity endpoints in animal models helps to establish a therapeutic window.

The validation of any potential biomarker requires a robust and reliable analytical method. The use of PD-325901-d3 3-Carboxylic Acid as an internal standard is fundamental to this process. It ensures that the measurements of the metabolite biomarker are accurate, precise, and reproducible across different studies and laboratories. clearsynth.com This analytical rigor is necessary to confidently validate the metabolite as a biomarker and to establish its relationship with pharmacologic activity or safety signals observed in preclinical models. nih.gov

Biomarker TypePreclinical ApplicationAnalyte of InterestContribution of PD-325901-d3 3-Carboxylic Acid
Exposure BiomarkerCorrelating drug metabolism with efficacy in tumor models.PD-0325901 3-Carboxylic AcidEnsures accurate measurement of the metabolite to establish a reliable exposure-response relationship.
Pharmacodynamic BiomarkerAssessing the activity of metabolic enzymes over time.PD-0325901 3-Carboxylic AcidProvides precise data on the rate of metabolite formation, reflecting enzyme activity.
Safety BiomarkerLinking metabolite accumulation to potential toxicity findings in animal studies.PD-0325901 3-Carboxylic AcidGuarantees high-quality quantitative data to validate correlations between metabolite levels and adverse effects.

Integration with In Silico Models for Metabolite Prediction and ADME/PK Simulations

In modern drug discovery, computational (in silico) models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties of drug candidates. These models can simulate how a drug like PD-0325901 will be processed by the body, including predicting which metabolites will form and their concentrations over time. This predictive power helps to prioritize drug candidates and design more efficient preclinical studies.

However, the predictions from these in silico models must be verified and refined with real-world experimental data. This is achieved by conducting in vitro metabolism studies (e.g., with liver microsomes) and in vivo PK studies in animals. nih.gov In these studies, the concentrations of the parent drug and its key metabolites, such as the 3-Carboxylic Acid, are measured. aacrjournals.orgaacrjournals.org

The contribution of PD-325901-d3 3-Carboxylic Acid is to provide the high-quality quantitative data required for this model validation. The precise measurements of the actual metabolite concentration, made possible by the deuterated internal standard, are fed back into the in silico models. This iterative process of prediction and experimental verification improves the accuracy of the ADME/PK simulations. A well-validated model can then be used more confidently to predict human pharmacokinetics and to support decisions for clinical development.

Process StepDescriptionRole of PD-325901-d3 3-Carboxylic Acid
In Silico Prediction Computational models predict the formation rate and clearance of PD-0325901 3-Carboxylic Acid.N/A (Used in the validation step)
Experimental Study In vitro or in vivo preclinical studies are conducted to measure actual metabolite concentrations.Acts as the internal standard for LC-MS analysis to generate precise quantitative data.
Model Validation & Refinement The experimental data is compared to the in silico predictions.The high-quality data it enables is used to confirm or adjust the model parameters, improving its predictive accuracy.
PK Simulation The refined model is used to simulate human ADME/PK profiles to inform clinical trial design.N/A (Its role is in providing the foundational data for model confidence)

Contribution to Translational Research Strategies from Preclinical Findings

Translational research is the process of "translating" findings from basic and preclinical science into clinical applications. A crucial part of this process for any new drug is understanding its metabolic profile, as differences between preclinical species and humans can have significant implications for both safety and efficacy. ijbs.com

Accurate quantification of this metabolite across different preclinical species is only possible through the use of a reliable internal standard like PD-325901-d3 3-Carboxylic Acid. The data generated allows for robust interspecies scaling, helping to predict the metabolic profile and metabolite exposure in humans. This information is vital for designing first-in-human clinical trials, selecting appropriate starting doses, and developing a clinical biomarker strategy. By ensuring the integrity of preclinical metabolite data, PD-325901-d3 3-Carboxylic Acid plays a foundational, albeit indirect, role in the safe and effective translation of PD-0325901 from the laboratory to the clinic.

Preclinical FindingEnabling ToolTranslational Impact
Quantitative metabolic profile of PD-0325901 in rats and monkeys.PD-325901-d3 3-Carboxylic Acid as an internal standard for metabolite (PD-0315209) quantification.Informs interspecies scaling to predict the human metabolic pathway and potential for unique human metabolites.
Exposure-response relationship for efficacy and toxicity in animal models.PD-325901-d3 3-Carboxylic Acid for accurate metabolite exposure data.Helps define the projected therapeutic window in humans and informs the clinical monitoring plan.
In vitro DDI potential related to metabolite formation.PD-325901-d3 3-Carboxylic Acid for precise quantification in DDI assays.Guides recommendations for managing potential drug interactions in clinical trials and on the future drug label.

Emerging Methodologies and Future Directions in Labeled Metabolite Research

Advances in Stable Isotope Labeling Synthesis and Application

The synthesis of stable isotope-labeled compounds is a cornerstone of modern drug metabolism studies. The introduction of deuterium (B1214612) (a stable isotope of hydrogen) into a drug molecule or its metabolite creates a chemically identical but heavier version that can be readily distinguished by mass spectrometry. This allows for precise quantification and structural elucidation of metabolites in complex biological matrices. nih.govnih.gov

The synthesis of PD-325901-d3 3-Carboxylic Acid would likely involve a multi-step chemical process. One common strategy is the late-stage introduction of deuterium to a precursor molecule. chemrxiv.org For a carboxylic acid metabolite, this could involve the use of deuterated reagents in the final steps of the synthesis to introduce the deuterium atoms at a specific, metabolically stable position. For instance, methods like hydrogen-deuterium exchange reactions catalyzed by palladium on carbon (Pd/C) in the presence of a deuterium source like heavy water (D₂O) can be employed to label specific positions on a molecule. nih.gov Another approach could involve the use of deuterated starting materials in the synthesis of a key intermediate that is then converted to the final carboxylic acid metabolite. nih.govresearchgate.net

The primary application of a stable isotope-labeled metabolite like PD-325901-d3 3-Carboxylic Acid is as an internal standard in quantitative bioanalytical assays. chemrxiv.org By adding a known amount of the labeled compound to a biological sample (e.g., plasma, urine), the corresponding unlabeled metabolite can be accurately quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). This is because the labeled and unlabeled compounds co-elute chromatographically but are distinguished by their mass-to-charge ratio in the mass spectrometer. This approach overcomes variations in sample preparation and instrument response, leading to highly accurate and precise measurements. nih.gov

Stable isotope labeling is also invaluable in absorption, distribution, metabolism, and excretion (ADME) studies. chemicalsknowledgehub.com Co-administration of a therapeutic dose of the unlabeled drug with a microdose of the labeled drug allows for the simultaneous tracking of both parent drug and its metabolites, providing a comprehensive picture of the drug's disposition.

Table 8.1: Illustrative Synthetic Approaches for Deuterium Labeling of Carboxylic Acid Metabolites

Labeling StrategyDescriptionKey Reagents/CatalystsPotential Application for PD-325901-d3 3-Carboxylic Acid
Late-Stage H/D Exchange Introduction of deuterium in the final steps of synthesis by exchanging existing hydrogen atoms.D₂O, Pd/C, Deuterated acids/basesLabeling of aromatic or benzylic positions on the PD-325901 backbone.
Reductive Deuteration Introduction of deuterium via the reduction of a suitable precursor (e.g., an alkene or carbonyl group).Deuterium gas (D₂), NaBD₄, LiAlD₄Saturation of a double bond or reduction of a ketone in a precursor molecule.
Use of Labeled Building Blocks Incorporation of a deuterated fragment during the core synthesis of the molecule.Deuterated anilines, deuterated carboxylic acidsSynthesis of the diphenylamine (B1679370) core or the carboxylic acid side chain with deuterium already incorporated.

High-Resolution Mass Spectrometry and Metabolomics Approaches for Drug Metabolites

High-resolution mass spectrometry (HRMS) has revolutionized the identification and quantification of drug metabolites. nih.govresearchgate.net Instruments such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers provide exceptional mass accuracy and resolution, allowing for the determination of the elemental composition of metabolites and their fragments. nih.gov

In the context of PD-325901-d3 3-Carboxylic Acid, HRMS would be the analytical tool of choice. When analyzing a biological sample, the high mass accuracy of HRMS allows for the confident identification of the deuterated metabolite by its precise mass, distinguishing it from endogenous compounds with the same nominal mass. The mass difference between the unlabeled and the d3-labeled carboxylic acid metabolite would be precisely measured, confirming the number of deuterium atoms incorporated. nih.gov

Metabolomics approaches, which aim to comprehensively identify and quantify all small molecules in a biological system, can be powerfully combined with stable isotope labeling. nih.gov By treating a biological system (e.g., liver microsomes, cultured cells, or a preclinical model) with unlabeled PD-325901, and then using PD-325901-d3 3-Carboxylic Acid as a spike-in standard, a quantitative profile of this specific metabolite can be generated. Furthermore, untargeted metabolomics experiments can reveal global changes in the metabolome in response to drug treatment, and the presence of the labeled internal standard ensures accurate quantification of at least one key point in the metabolic pathway.

Data processing techniques such as mass defect filtering are particularly useful in identifying drug metabolites in complex HRMS datasets. nih.govresearchgate.net Since the mass defect (the difference between the exact mass and the nominal mass) of a drug and its metabolites are often similar, this can be used as a filter to selectively identify drug-related compounds.

Table 8.2: Representative High-Resolution Mass Spectrometry Data for a Deuterated Metabolite

AnalyteTheoretical m/z (M+H)⁺Observed m/z (M+H)⁺Mass Accuracy (ppm)In-Source Fragmentation Ions
PD-325901 3-Carboxylic Acid455.0452455.0448-0.88437.0347 (loss of H₂O), 411.0553 (loss of CO₂)
PD-325901-d3 3-Carboxylic Acid 458.0640 458.0635 -1.09 **440.0535 (loss of HDO), 414.0741 (loss of CO₂) **

Note: The m/z values are hypothetical and for illustrative purposes only.

Development of Novel Preclinical Models for Studying Drug Metabolism and Metabolite Activity

The translation of in vitro metabolic data to the in vivo situation is a significant challenge in drug development. Novel preclinical models are continuously being developed to better predict human drug metabolism and the potential activity of metabolites.

For a compound like PD-325901, which is a MEK inhibitor, preclinical models would include in vitro systems such as human liver microsomes, S9 fractions, and primary hepatocytes. These systems can be used to generate the carboxylic acid metabolite and to study its rate of formation. The use of PD-325901-d3 3-Carboxylic Acid as an internal standard would be critical for accurate quantification in these experiments.

More advanced in vitro models, such as 3D liver spheroids and liver-on-a-chip technologies, offer a more physiologically relevant environment and can maintain metabolic activity for longer periods. These models can provide more predictive data on the long-term metabolic fate of PD-325901 and the accumulation of its carboxylic acid metabolite.

In vivo preclinical models, such as genetically engineered mouse models that express human drug-metabolizing enzymes, can provide a more accurate representation of human metabolism. In such models, the administration of PD-325901 would lead to the formation of the human-relevant metabolite profile, including the 3-carboxylic acid derivative. The use of the deuterated standard would be essential for pharmacokinetic studies in these animals to accurately determine the plasma and tissue concentrations of the metabolite.

Computational and Systems Biology Integration in Understanding Metabolite Dynamics

Computational and systems biology approaches are increasingly being integrated into drug metabolism research to build predictive models of metabolite kinetics and dynamics. labcorp.com

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool that can simulate the ADME of a drug and its metabolites in the body. wikipedia.orgallucent.comiapchem.org A PBPK model for PD-325901 would incorporate its physicochemical properties, in vitro metabolic data, and physiological parameters of the species of interest. By including the pathways for the formation and elimination of the 3-carboxylic acid metabolite, the model could predict its concentration-time profiles in various tissues. Data from preclinical studies using PD-325901-d3 3-Carboxylic Acid for accurate quantification would be invaluable for building and validating such a PBPK model. labcorp.com

Systems biology approaches can be used to understand the broader impact of a drug and its metabolites on cellular networks. By integrating metabolomics data (quantified using the deuterated standard) with transcriptomics and proteomics data, a more holistic view of the cellular response to PD-325901 can be obtained. This could reveal, for example, if the accumulation of the carboxylic acid metabolite has any off-target effects on other metabolic pathways.

These computational models can help in predicting potential drug-drug interactions, understanding variability in patient populations, and optimizing dosing regimens. The accurate data generated using stable isotope-labeled metabolites are fundamental to the reliability of these in silico predictions. labcorp.com

Q & A

Q. What are the recommended analytical techniques for characterizing PD-325901-d3 3-Carboxylic Acid purity and structural integrity?

To ensure purity and structural fidelity, use a combination of high-performance liquid chromatography (HPLC) with UV detection (C18 column, acetonitrile/phosphate buffer mobile phase) and nuclear magnetic resonance (NMR) spectroscopy. For deuterium verification, employ mass spectrometry (MS) to confirm isotopic incorporation. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like the carboxylic acid moiety. Always include reference standards and triplicate measurements to minimize analytical variability .

Q. How should PD-325901-d3 3-Carboxylic Acid be stored to maintain stability in laboratory settings?

Store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Pre-dissolve aliquots in deuterated solvents (e.g., DMSO-d6) for frequent use to avoid repeated freeze-thaw cycles. Monitor stability via periodic HPLC analysis to detect degradation products .

Q. What safety protocols are essential when handling PD-325901-d3 3-Carboxylic Acid in aqueous solutions?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood when preparing acidic solutions. Neutralize spills with sodium bicarbonate and dispose of waste according to institutional guidelines for halogenated compounds. Implement secondary containment for bulk storage .

Q. Which spectroscopic methods are most effective for tracking deuterium incorporation in PD-325901-d3 3-Carboxylic Acid?

Deuterium labeling is best confirmed via 2H^2\text{H}-NMR (deuterium NMR) or high-resolution mass spectrometry (HRMS). For quantitative analysis, use isotope ratio mass spectrometry (IRMS) coupled with liquid chromatography to assess isotopic enrichment. Compare results with non-deuterated analogs to validate isotopic purity .

Q. What are the key considerations for synthesizing PD-325901-d3 3-Carboxylic Acid in high yields while minimizing side reactions?

Optimize reaction conditions by controlling temperature (e.g., 0–5°C for acid-sensitive intermediates) and using anhydrous solvents. Employ catalytic deuterium exchange methods (e.g., acid-catalyzed H/D exchange in D2_2O). Purify via recrystallization or flash chromatography, and validate yields using gravimetric analysis and NMR .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in published data on PD-325901-d3 3-Carboxylic Acid’s reactivity under varying pH conditions?

Conduct a systematic review to identify methodological differences (e.g., buffer systems, ionic strength). Replicate key studies under standardized conditions (e.g., pH 2–10, 25°C) and quantify heterogeneity using the I² statistic to assess variability across experiments. Use meta-regression to explore covariates like temperature or solvent polarity .

Q. How can researchers design robust kinetic studies to assess PD-325901-d3 3-Carboxylic Acid’s catalytic activity in enzyme inhibition assays?

Implement stopped-flow spectroscopy to monitor real-time interactions. Use Michaelis-Menten kinetics with varying substrate concentrations and a fixed enzyme concentration. Include negative controls (e.g., non-deuterated analogs) and triplicate runs. Apply the Lineweaver-Burk plot to calculate inhibition constants (Ki_i) and validate via bootstrap resampling .

Q. What statistical approaches address batch-to-batch variability in spectroscopic data for PD-325901-d3 3-Carboxylic Acid derivatives?

Apply mixed-effects models to account for batch-specific random effects. Use the coefficient of variation (CV) to quantify intra-batch variability and the Q-test to identify outliers. For meta-analyses, report the H statistic to describe heterogeneity magnitude .

Q. How should researchers validate a new HPLC method for quantifying PD-325901-d3 3-Carboxylic Acid in complex biological matrices?

Validate specificity via spike-and-recovery experiments in plasma or tissue homogenates. Assess linearity (R² > 0.99) across a 100-fold concentration range. Determine limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios. Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .

Q. What methodologies enable precise determination of acid dissociation constants (pKa) for PD-325901-d3 3-Carboxylic Acid in non-aqueous solvents?

Use potentiometric titration with a glass electrode calibrated in non-aqueous media (e.g., DMSO or acetonitrile). Alternatively, employ UV-Vis spectrophotometry to track absorbance changes at λmax_{\text{max}} during titration. Apply the Yasuda-Shedlovsky extrapolation to correlate pKa with solvent dielectric constant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.